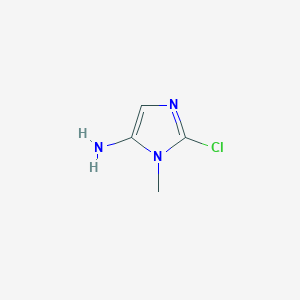
5-Methoxypyrazine-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxypyrazine-2-carboximidamide is a heterocyclic compound with the molecular formula C6H8N4O It is known for its unique structure, which includes a pyrazine ring substituted with a methoxy group and a carboximidamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxypyrazine-2-carboximidamide typically involves the condensation of heterocyclic methyl carbimidates with appropriate sulfonamides. One common method includes the use of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide as starting materials . The reaction conditions often involve the use of solvents such as acetic acid and catalysts like cobalt acetate and manganese acetate .
Industrial Production Methods
For industrial production, the process may involve the oxidation of 2,5-dimethylpyrazine in the presence of a catalyst at elevated temperatures (150-350°C). The catalyst usually consists of a carrier like gamma-Al2O3 and active components such as metallic oxides of manganese, vanadium, titanium, and strontium . This method is advantageous due to its high yield, ease of control, and environmental friendliness.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxypyrazine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include 5-methoxypyrazine-2-carboxylic acid, 5-methoxypyrazine-2-amine, and various substituted pyrazine derivatives.
Applications De Recherche Scientifique
5-Methoxypyrazine-2-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Medicine: Preliminary research suggests that derivatives of this compound may have therapeutic potential in treating certain diseases.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 5-Methoxypyrazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or protein synthesis . The compound’s anticancer effects could be related to the induction of apoptosis in cancer cells through the inhibition of topoisomerase II .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methylpyrazine-2-carboximidamide
- 5-Methoxypyrazine-2-carboxylic acid
- 2,5-Dimethylpyrazine
Uniqueness
Compared to similar compounds, 5-Methoxypyrazine-2-carboximidamide stands out due to its unique combination of a methoxy group and a carboximidamide group on the pyrazine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H8N4O |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
5-methoxypyrazine-2-carboximidamide |
InChI |
InChI=1S/C6H8N4O/c1-11-5-3-9-4(2-10-5)6(7)8/h2-3H,1H3,(H3,7,8) |
Clé InChI |
ZYFOBJCBPBVEHD-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(N=C1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13569788.png)


![tert-butyl3-{[1-(2-chloropyrimidin-5-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13569806.png)



![Ethyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13569817.png)
![3,4-difluoro-N-[6-(morpholin-4-yl)pyridin-3-yl]benzamide](/img/structure/B13569830.png)



![Tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B13569860.png)

